molecular formula C31H24ClN3O B11519978 4-Chloro-N'-[(E)-[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene]benzohydrazide

4-Chloro-N'-[(E)-[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene]benzohydrazide

Cat. No.: B11519978
M. Wt: 490.0 g/mol
InChI Key: BISUYLXGGDNUPF-QNKGDIEWSA-N
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Description

4-Chloro-N’-[(E)-[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene]benzohydrazide is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their versatile applications in various fields, including medicinal chemistry, material science, and organic synthesis

Preparation Methods

The synthesis of 4-Chloro-N’-[(E)-[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene]benzohydrazide typically involves the condensation reaction between 4-chlorobenzohydrazide and an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst, such as glacial acetic acid, and an organic solvent like ethanol. The mixture is heated under reflux conditions for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified through recrystallization .

Chemical Reactions Analysis

4-Chloro-N’-[(E)-[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene]benzohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

4-Chloro-N’-[(E)-[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-N’-[(E)-[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene]benzohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

4-Chloro-N’-[(E)-[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene]benzohydrazide can be compared with other hydrazone derivatives, such as:

Properties

Molecular Formula

C31H24ClN3O

Molecular Weight

490.0 g/mol

IUPAC Name

4-chloro-N-[(E)-[1-(4-methylphenyl)-2,5-diphenylpyrrol-3-yl]methylideneamino]benzamide

InChI

InChI=1S/C31H24ClN3O/c1-22-12-18-28(19-13-22)35-29(23-8-4-2-5-9-23)20-26(30(35)24-10-6-3-7-11-24)21-33-34-31(36)25-14-16-27(32)17-15-25/h2-21H,1H3,(H,34,36)/b33-21+

InChI Key

BISUYLXGGDNUPF-QNKGDIEWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=CC(=C2C3=CC=CC=C3)/C=N/NC(=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=C2C3=CC=CC=C3)C=NNC(=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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